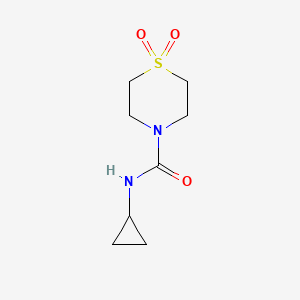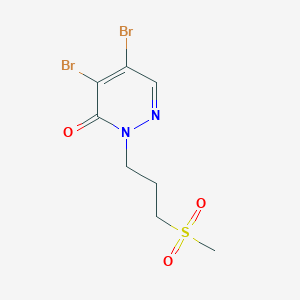
N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide, also known as ETC-159, is a small molecule inhibitor that targets the enzyme GLI transcription factors. GLI transcription factors are involved in the Hedgehog signaling pathway, which plays a critical role in embryonic development and tissue regeneration. The Hedgehog signaling pathway has also been implicated in several types of cancer, making GLI transcription factors an attractive target for cancer therapy.
作用機序
N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide inhibits GLI transcription factors by binding to a specific site on the protein. This prevents GLI transcription factors from binding to DNA and activating genes involved in cell proliferation and survival. By inhibiting GLI transcription factors, this compound can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In animal studies, this compound has been well-tolerated and has demonstrated efficacy in reducing tumor growth.
実験室実験の利点と制限
One advantage of N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide is its specificity for GLI transcription factors, which reduces the risk of off-target effects. However, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. Additionally, the cost of synthesizing this compound may be a limitation for some labs.
将来の方向性
Several potential future directions for N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide research include:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans.
2. Combination therapy studies to investigate the potential synergistic effects of this compound with other cancer therapies.
3. Studies to explore the role of this compound in other diseases or conditions where the Hedgehog signaling pathway is implicated, such as fibrosis or neurodegenerative diseases.
4. Development of more efficient and cost-effective synthesis methods for this compound.
5. Studies to investigate the potential for this compound to overcome drug resistance in cancer cells.
In conclusion, this compound is a promising small molecule inhibitor that targets GLI transcription factors in the Hedgehog signaling pathway. While further research is needed to evaluate its safety and efficacy in humans, this compound has demonstrated efficacy in preclinical studies and has potential as a cancer therapy.
合成法
The synthesis of N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide involves the condensation of 4-methyl-2-thiophen-2-yl-1,3-thiazol-5-amine with 2-ethylbutyryl chloride in the presence of a base. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product.
科学的研究の応用
N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide has been extensively studied for its potential as a cancer therapy. In preclinical studies, this compound has been shown to inhibit the growth of several types of cancer cells, including pancreatic cancer, basal cell carcinoma, and medulloblastoma. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-(2-ethylbutyl)-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS2/c1-4-11(5-2)9-16-14(18)13-10(3)17-15(20-13)12-7-6-8-19-12/h6-8,11H,4-5,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYVYLOATCGWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CNC(=O)C1=C(N=C(S1)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea](/img/structure/B6647386.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B6647391.png)
![N-[2-(1-methylpiperidin-4-yl)ethyl]butanamide](/img/structure/B6647392.png)
![2-imidazol-1-yl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6647394.png)


![N-(4,5-dimethyl-1H-pyrazol-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6647423.png)


![2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol](/img/structure/B6647446.png)
![4-[2-[(6-Aminopyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B6647454.png)

![2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole](/img/structure/B6647468.png)

